
Farnesyltriphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesyltriphenylphosphoniumbromide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of triphenylphosphine, a well-known reagent in organic chemistry, and contains a farnesyl group, which is a type of isoprenoid. This compound is particularly notable for its role in biological systems and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of farnesyltriphenylphosphoniumbromide typically involves the reaction of farnesyl bromide with triphenylphosphine. This reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the bromine in farnesyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Microwave irradiation has been reported as an efficient method to accelerate the reaction, reducing the reaction time significantly while maintaining high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Farnesyltriphenylphosphoniumbromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form farnesyltriphenylphosphonium oxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles, including amines and thiols, can react with this compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields farnesyltriphenylphosphonium oxide, while reduction can produce a range of farnesylated compounds .
Applications De Recherche Scientifique
Farnesyltriphenylphosphoniumbromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in studies involving protein prenylation, a post-translational modification important for the function of various proteins.
Medicine: It has potential therapeutic applications, particularly in targeting cancer cells by disrupting protein prenylation pathways.
Mécanisme D'action
The mechanism of action of farnesyltriphenylphosphoniumbromide involves its ability to interact with biological molecules through its farnesyl group. This group can be transferred to proteins, affecting their localization and function. The compound targets enzymes involved in protein prenylation, such as farnesyltransferase, and can inhibit their activity, leading to disruptions in cellular processes .
Comparaison Avec Des Composés Similaires
Farnesyltriphenylphosphoniumbromide can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis but lacks the farnesyl group.
Farnesyl bromide: Contains the farnesyl group but lacks the triphenylphosphonium moiety.
Geranylgeranyltriphenylphosphoniumbromide: Similar to this compound but contains a geranylgeranyl group instead of a farnesyl group.
The uniqueness of this compound lies in its combination of the farnesyl group and the triphenylphosphonium moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C33H40BrP |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
triphenyl(3,7,11-trimethyldodeca-2,6,10-trienyl)phosphanium;bromide |
InChI |
InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
PQBSWSAKCBVGRL-UHFFFAOYSA-M |
SMILES canonique |
CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


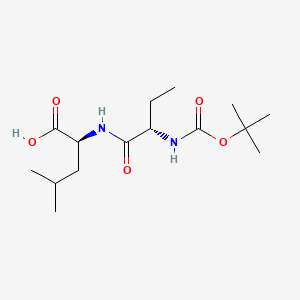
![4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
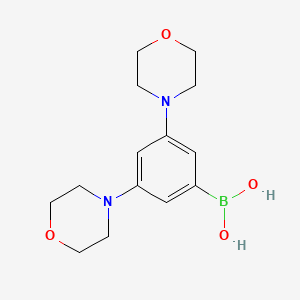
![2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094965.png)
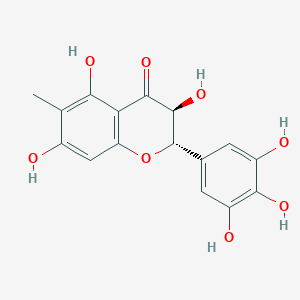
![1-{2-[(2-methoxyphenyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094973.png)
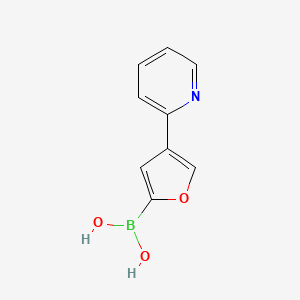
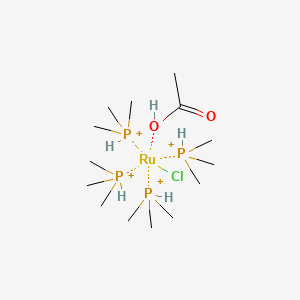
![1-(4-Chlorophenyl)-2-[3-(diethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094988.png)
![7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094990.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095008.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)

